2-Imino-alpha-(m-nitrophenyl)thiazolidin-3-ethanol monohydrochloride
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Overview
Description
2-Imino-alpha-(m-nitrophenyl)thiazolidin-3-ethanol monohydrochloride is a chemical compound with the molecular formula C11H14ClN3O3S and a molecular weight of 303.76516 g/mol . This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in various fields of science .
Preparation Methods
The synthesis of 2-Imino-alpha-(m-nitrophenyl)thiazolidin-3-ethanol monohydrochloride typically involves the reaction of primary amines, aldehydes, and mercaptoacetic acid. One common method is a one-pot multicomponent reaction (MCR) in the presence of catalysts such as boron trifluoride (BF3) and p-toluenesulfonic acid (PTSA) . The reaction conditions are optimized to improve yield, purity, and selectivity of the product.
Chemical Reactions Analysis
2-Imino-alpha-(m-nitrophenyl)thiazolidin-3-ethanol monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions often involve reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Imino-alpha-(m-nitrophenyl)thiazolidin-3-ethanol monohydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Imino-alpha-(m-nitrophenyl)thiazolidin-3-ethanol monohydrochloride involves its interaction with specific molecular targets and pathways. The compound’s thiazolidine ring structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The presence of the nitrophenyl group enhances its pharmacological properties, making it a valuable compound for drug development.
Comparison with Similar Compounds
2-Imino-alpha-(m-nitrophenyl)thiazolidin-3-ethanol monohydrochloride can be compared with other thiazolidine derivatives, such as:
Thiazolidine-4-one: Known for its anticancer and antimicrobial activities.
Thiazolidine-2,4-dione: Widely studied for its antidiabetic properties.
The unique combination of the imino and nitrophenyl groups in this compound distinguishes it from other thiazolidine derivatives, providing it with distinct biological and chemical properties .
Properties
CAS No. |
82760-90-5 |
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Molecular Formula |
C11H14ClN3O3S |
Molecular Weight |
303.77 g/mol |
IUPAC Name |
2-(2-imino-1,3-thiazolidin-3-yl)-1-(3-nitrophenyl)ethanol;hydrochloride |
InChI |
InChI=1S/C11H13N3O3S.ClH/c12-11-13(4-5-18-11)7-10(15)8-2-1-3-9(6-8)14(16)17;/h1-3,6,10,12,15H,4-5,7H2;1H |
InChI Key |
SYQQNBJKXVPKIF-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=N)N1CC(C2=CC(=CC=C2)[N+](=O)[O-])O.Cl |
Origin of Product |
United States |
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